1-chloro-4,5-difluoro-2-(trichloromethyl)benzene
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Overview
Description
1-chloro-4,5-difluoro-2-(trichloromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2Cl4F2. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a trichloromethyl group. It is used in various chemical processes and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4,5-difluoro-2-(trichloromethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction where benzene is treated with chlorine and fluorine sources in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound.
Chemical Reactions Analysis
Types of Reactions
1-chloro-4,5-difluoro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form more complex aromatic compounds or reduced to simpler derivatives.
Addition Reactions: Under certain conditions, the compound can undergo addition reactions with halogens or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized aromatic compounds.
Scientific Research Applications
1-chloro-4,5-difluoro-2-(trichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-4,5-difluoro-2-(trichloromethyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 4-Chloro-1-nitro-2-(trifluoromethyl)benzene
Uniqueness
1-chloro-4,5-difluoro-2-(trichloromethyl)benzene is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, along with the presence of a trichloromethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
136364-59-5 |
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Molecular Formula |
C7H2Cl4F2 |
Molecular Weight |
265.9 g/mol |
IUPAC Name |
1-chloro-4,5-difluoro-2-(trichloromethyl)benzene |
InChI |
InChI=1S/C7H2Cl4F2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H |
InChI Key |
HHFUBJHILNJHHI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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